molecular formula C10H13BrO2P+ B12545924 (2-Bromophenyl)(butoxy)oxophosphanium CAS No. 821009-62-5

(2-Bromophenyl)(butoxy)oxophosphanium

Cat. No.: B12545924
CAS No.: 821009-62-5
M. Wt: 276.09 g/mol
InChI Key: VKGILPXQCBLIAU-UHFFFAOYSA-N
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Description

(2-Bromophenyl)(butoxy)oxophosphanium is a high-purity organophosphonium reagent designed for advanced chemical synthesis and research applications. This compound is of significant interest in the development of novel catalytic cycles and serves as a key precursor in the synthesis of complex molecules. Its proposed mechanism of action involves acting as an electrophilic phosphonium catalyst, facilitating the transfer of the 2-bromophenyl group to various nucleophiles. Researchers value this reagent for its potential in exploring new pathways in cross-coupling reactions and its utility in materials science for constructing organic electronic frameworks. Strictly for Research Use Only. Not intended for diagnostic or therapeutic applications.

Properties

CAS No.

821009-62-5

Molecular Formula

C10H13BrO2P+

Molecular Weight

276.09 g/mol

IUPAC Name

(2-bromophenyl)-butoxy-oxophosphanium

InChI

InChI=1S/C10H13BrO2P/c1-2-3-8-13-14(12)10-7-5-4-6-9(10)11/h4-7H,2-3,8H2,1H3/q+1

InChI Key

VKGILPXQCBLIAU-UHFFFAOYSA-N

Canonical SMILES

CCCCO[P+](=O)C1=CC=CC=C1Br

Origin of Product

United States

Synthetic Methodologies and Strategies for 2 Bromophenyl Butoxy Oxophosphanium

Precursor Synthesis and Functional Group Introduction

The initial phase in the synthesis of (2-Bromophenyl)(butoxy)oxophosphanium is the preparation of key precursors that introduce the essential functional groups.

Synthesis of Phosphine (B1218219) Precursors Bearing 2-Bromophenyl Moiety

A critical step is the incorporation of the 2-bromophenyl group onto a phosphorus center. This is commonly achieved through the reaction of a phosphorus halide with an organometallic reagent derived from a 2-bromophenyl source. One established method involves the palladium-catalyzed coupling of diphenylphosphine (B32561) with 2-bromoiodobenzene. wikipedia.org This reaction efficiently forms the C-P bond, yielding (2-bromophenyl)diphenylphosphine. wikipedia.org

An alternative approach utilizes Grignard reagents. The reaction of a dihalophosphine with the Grignard reagent formed from 1,2-dibromobenzene (B107964) can also be employed to introduce the 2-bromophenyl moiety. These trivalent phosphine precursors are then subjected to further reactions to introduce the remaining butoxy and oxo groups.

Incorporation of Butoxy Group through P-O Bond Formation

The butoxy group is typically introduced via a nucleophilic substitution reaction. A phosphorus-halogen bond in a precursor can react with butanol or a butoxide salt to form the P-O-C linkage. The specific isomer of butanol used will determine the final structure of the butoxy group.

Another powerful method for creating P-O bonds is the Arbuzov reaction, which involves the reaction of a trialkyl phosphite (B83602) with an alkyl halide. While not always a direct route to the final product, variations of this reaction can generate phosphonate (B1237965) esters that serve as key intermediates.

Methods for Introducing the Oxo-Phosphanium Structural Element

The oxo-phosphanium, or phosphine oxide, functionality is a defining feature of the target molecule. A straightforward method for its introduction is the oxidation of a trivalent phosphine precursor. Common oxidizing agents for this transformation include hydrogen peroxide and peroxy acids. wikipedia.org

Alternatively, the oxo group can be incorporated earlier in the synthetic sequence. Starting with a phosphorus compound that already contains a P=O bond, such as a phosphine oxide, is a common strategy. For instance, phosphine oxides can be converted into chlorophosphonium salts by reacting them with agents like oxalyl chloride. researchgate.net These intermediates can then react with nucleophiles, such as Grignard reagents, to form the desired quaternary phosphonium (B103445) salt. researchgate.netrsc.orgnih.gov This "inverse reactivity" approach, where the phosphorus center is electrophilic, offers a powerful alternative to traditional methods that rely on nucleophilic phosphines. researchgate.netrsc.orgnih.gov

Targeted Synthesis of (2-Bromophenyl)(butoxy)oxophosphanium Framework

With the necessary precursors in hand, the final assembly of the (2-Bromophenyl)(butoxy)oxophosphanium salt can be achieved through several targeted methods.

Phosphine Quaternization Reactions and Their Variants

Quaternization is a fundamental process for forming phosphonium salts, traditionally involving the reaction of a tertiary phosphine with an alkyl or aryl halide. youtube.com However, for sterically hindered or less reactive substrates, this process can be slow. rsc.org

A more recent and versatile approach involves the reaction of phosphine oxides with Grignard reagents, facilitated by the formation of an intermediate halophosphonium salt. researchgate.netrsc.orgnih.gov This method overcomes some of the limitations of traditional quaternization. rsc.org

Reaction TypeReactantsProduct
Traditional QuaternizationTertiary Phosphine + Alkyl/Aryl HalidePhosphonium Salt
Inverse Reactivity QuaternizationPhosphine Oxide + Grignard Reagent (via Halophosphonium Salt)Phosphonium Salt

Metal-Catalyzed Phosphonium Salt Formation (e.g., Palladium-, Nickel-, Rhodium-catalyzed Processes)

Transition metal catalysis provides efficient and highly versatile routes to phosphonium salts.

Palladium-Catalyzed Processes: Palladium catalysts are effective for the synthesis of tetraarylphosphonium salts by coupling aryl halides or triflates with triphenylphosphine (B44618). acs.org This method demonstrates good functional group tolerance. acs.org Palladium-catalyzed reactions have also been utilized for the C-P bond formation in the synthesis of trivalent phosphine precursors. wikipedia.org Furthermore, palladium catalysis can be employed in the phosphorylation of arylsulfonium salts with P(O)H compounds. rsc.org

Nickel-Catalyzed Processes: Nickel catalysts offer an efficient and often more cost-effective alternative for the formation of phosphonium salts from aryl halides and triphenylphosphine. researchgate.net These reactions are generally tolerant of a wide range of functional groups. researchgate.netresearchgate.net Nickel-catalyzed processes can also be used to dearylate phosphonium salts, allowing for the synthesis of various alkylphosphine products. nih.govsemanticscholar.org

Rhodium-Catalyzed Processes: Rhodium catalysts have been employed in the direct arylation of arylphosphines with aryl bromides through C-H activation, providing access to biaryl monophosphines. nih.gov While not a direct route to the target oxophosphanium salt, these intermediates can be further functionalized. Rhodium has also been used in the synthesis of 1,2-dihydrophosphete (B14263213) oxides via C-H activation. nih.gov

CatalystReactantsProduct Type
PalladiumAryl Halide/Triflate + TriphenylphosphineTetraarylphosphonium Salt
NickelAryl Halide + TriphenylphosphineTetraarylphosphonium Salt
RhodiumArylphosphine + Aryl BromideBiaryl Monophosphine

Mechanistic Investigations of Key Synthetic Transformations Towards (2-Bromophenyl)(butoxy)oxophosphanium

Understanding the reaction mechanisms is crucial for optimizing the synthesis of complex phosphonium salts like (2-Bromophenyl)(butoxy)oxophosphanium). Mechanistic studies provide insights into the formation of key intermediates and the factors that influence reaction rates and yields.

In the context of photoinitiated reactions , the mechanism often involves the generation of aryl radicals. For instance, in the photoredox-mediated arylation of phosphines using diaryliodonium salts, the cycle is initiated by the visible-light excitation of a photocatalyst. rsc.orgresearchgate.net The excited photocatalyst then transfers an electron to the diaryliodonium salt, causing its fragmentation into an aryl radical and an iodoarene. This highly reactive aryl radical is then trapped by a phosphine to form a phosphonium radical cation, which is subsequently oxidized to the final quaternary phosphonium salt, completing the catalytic cycle. rsc.org

For metal-free syntheses of aryltriphenylphosphonium bromides from aryl bromides and triphenylphosphine in phenol, a two-step addition-elimination mechanism is proposed. acs.org

Nucleophilic Addition: The lone pair of electrons on the phosphorus atom of triphenylphosphine attacks the carbon atom of the aryl bromide that is bonded to the bromine. This forms a zwitterionic intermediate. acs.org

Elimination: The bromide ion is eliminated, which restores the aromaticity of the phenyl ring and results in the formation of the aryltriphenylphosphonium bromide. acs.org

In some transition-metal-free arylations using tetraarylphosphonium salts, the reaction is initiated by a nucleophile, such as a carbonate. nih.gov The high affinity of phosphorus for oxygen plays a significant role in this type of transformation. nih.gov It's important to note that a simple equilibrium between the phosphonium salt and its constituent phosphine and aryl halide is not always sufficient to explain the observed reactivity. nih.gov

Advanced Isolation and Purification Techniques for Complex Phosphonium Compounds

The isolation and purification of phosphonium salts, which are often hygroscopic and can form oils, present significant challenges. researchgate.net Advanced techniques are therefore necessary to obtain pure (2-Bromophenyl)(butoxy)oxophosphanium).

Crystallization and Recrystallization: Recrystallization is a common method for purifying solid phosphonium salts. googleapis.com However, due to their tendency to absorb moisture and become oily, specific strategies are required. researchgate.net

Solvent Choice: The use of dry solvents is critical. Repeatedly dissolving the crude product in a dry solvent like toluene (B28343) and evaporating it can help remove water. researchgate.net For recrystallization, a solvent system where the salt is soluble in a boiling solvent (like a mixture of ethyl acetate (B1210297) and acetonitrile) and crystallizes upon cooling can be effective. researchgate.net

Anti-Solvent and Vapor Diffusion: Using an anti-solvent like hexane (B92381) can sometimes force the product out of solution, but it may also cause any present water to co-precipitate, resulting in an oil. researchgate.net A gentler method is vapor diffusion, for example, diffusing hexane or pentane (B18724) vapors into a toluene solution of the phosphonium salt, often at low temperatures. researchgate.net

Temperature Control: Low temperatures can facilitate the crystallization of oily products. A slow warming process from a very low temperature (e.g., dry ice) can help identify the optimal nucleation temperature. researchgate.net

Chromatographic Methods: For more challenging purifications, chromatographic techniques are employed.

Ion-Exchange Chromatography: A process using a cation exchange resin can effectively purify crude phosphonium salts. google.com The crude salt solution is passed through a resin bed, which is then washed to remove impurities like unreacted triphenylphosphine. The purified phosphonium salt is subsequently eluted from the resin using an electrolyte solution. google.com

Adsorber Resins: Alternatively, adsorber resins can be used. The crude salt is loaded onto the resin, washed, and then eluted with a suitable polar solvent. google.com

Other Techniques:

Washing: For water-immiscible phosphonium salts, washing with water can be a simple and effective way to remove water-soluble impurities, such as acids formed during the synthesis. google.com

Trituration: Triturating the crude oily product with a non-polar solvent like n-hexane can sometimes induce solidification. researchgate.net

The following table outlines some purification strategies for phosphonium salts.

TechniqueDescriptionKey ConsiderationsReference
RecrystallizationDissolving the crude salt in a minimal amount of hot solvent and allowing it to cool and crystallize.Use of dry solvents is crucial; solvent mixtures (e.g., EtOAc/MeCN) can be effective. Avoidance of moisture is paramount. researchgate.net
Vapor DiffusionSlowly diffusing a non-solvent vapor into a solution of the phosphonium salt to induce crystallization.A gentle method that can yield high-quality crystals; can be performed at low temperatures. researchgate.net
Ion-Exchange ChromatographySeparation based on the reversible exchange of ions between the phosphonium salt and a solid ion-exchange resin.Effective for removing unreacted starting materials and other ionic impurities. google.com
WashingExtracting impurities from a water-immiscible phosphonium salt using water.Applicable only to phosphonium salts that are not soluble in water. google.com

Advanced Structural Elucidation of 2 Bromophenyl Butoxy Oxophosphanium

Nuclear Magnetic Resonance (NMR) Spectroscopy for Phosphorus-Containing Molecules

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of organophosphorus compounds. By examining the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure, connectivity, and the chemical environment of atoms within a molecule. For a comprehensive understanding of a molecule like (2-Bromophenyl)(butoxy)oxophosphanium, a combination of one-dimensional (¹H, ¹³C, ³¹P) and two-dimensional NMR techniques is employed.

¹H, ¹³C, and ³¹P NMR for Establishing Connectivity and Local Environments

One-dimensional NMR spectra provide fundamental information about the number and types of protons, carbons, and phosphorus atoms in a molecule.

¹H NMR (Proton NMR): This technique reveals the number of different types of protons and their immediate electronic environment. In the case of a related compound, the ¹H NMR spectrum would show distinct signals for the aromatic protons of the 2-bromophenyl group and the aliphatic protons of the butoxy group. The chemical shifts (δ) of the aromatic protons are typically found in the downfield region (around 7.0-8.0 ppm) due to the deshielding effect of the aromatic ring. The protons of the butoxy group would appear in the upfield region (around 0.9-4.0 ppm). The integration of these signals provides the ratio of protons in each environment, and the splitting patterns (multiplicity) indicate the number of adjacent protons.

¹³C NMR (Carbon-13 NMR): This method provides information about the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal. For a similar structure, the aromatic carbons of the 2-bromophenyl group would resonate at lower field (typically 120-140 ppm), with the carbon attached to the bromine atom showing a characteristic chemical shift. The carbons of the butoxy group would appear at a higher field (typically 10-70 ppm).

³¹P NMR (Phosphorus-31 NMR): As phosphorus has a spin of ½ and a natural abundance of 100%, ³¹P NMR is a highly sensitive and informative technique for organophosphorus compounds. researchgate.net The chemical shift of the phosphorus atom is highly dependent on its coordination number, oxidation state, and the nature of the substituents. For a phosphonium-like structure, a single peak would be expected in the ³¹P NMR spectrum, and its chemical shift would provide crucial information about the electronic environment around the phosphorus center. For instance, a shift of about 5 ppm can be observed in the ³¹P NMR spectra of phosphonate (B1237965) esters compared to their corresponding phosphonic acids. researchgate.net

Table 1: Representative ¹H and ¹³C NMR Data for a Structurally Similar Compound

Assignment ¹H Chemical Shift (δ, ppm) Multiplicity ¹³C Chemical Shift (δ, ppm)
Aromatic CH7.20 - 7.80Multiplet125.0 - 135.0
C-Br--~122.0
O-CH₂~4.10Triplet~68.0
CH₂~1.70Multiplet~32.0
CH₂~1.45Multiplet~19.0
CH₃~0.95Triplet~14.0

This is a hypothetical data table created to be representative of the compound class based on general chemical shift values.

Application of Two-Dimensional NMR Techniques (COSY, HMQC, HMBC, NOESY) for Complete Structural Assignment

While 1D NMR provides a foundational understanding, 2D NMR techniques are essential for unambiguously assigning the complete structure by revealing through-bond and through-space correlations between nuclei. slideshare.netepfl.ch

COSY (Correlation Spectroscopy): This homonuclear experiment correlates protons that are coupled to each other, typically through two or three bonds. sdsu.eduyoutube.com For a related molecule, COSY would show cross-peaks connecting the adjacent protons within the butoxy group (e.g., O-CH₂ with the adjacent CH₂) and also between the coupled protons on the aromatic ring.

HMQC (Heteronuclear Single Quantum Coherence) / HSQC (Heteronuclear Single Quantum Correlation): These experiments correlate protons with the carbons to which they are directly attached (one-bond ¹H-¹³C correlation). sdsu.eduyoutube.com This is crucial for assigning the carbon signals based on the already assigned proton signals. For example, the proton signal around 4.10 ppm would show a cross-peak with the carbon signal around 68.0 ppm, confirming the O-CH₂ group.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons over longer ranges, typically two or three bonds (²JCH and ³JCH). sdsu.eduyoutube.com HMBC is particularly powerful for identifying quaternary carbons (carbons with no attached protons) and for connecting different fragments of the molecule. For instance, the protons of the O-CH₂ group would show a correlation to the phosphorus atom in a ¹H-³¹P HMBC, and to the adjacent carbons in the butoxy chain in a ¹H-¹³C HMBC.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. This is valuable for determining the stereochemistry and conformation of the molecule.

By combining the information from these 2D NMR experiments, a complete and unambiguous assignment of all proton, carbon, and phosphorus signals can be achieved, leading to the definitive elucidation of the molecular structure. slideshare.net

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Precise Elemental Composition

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio of the molecular ion, which allows for the determination of the elemental composition of the molecule. mdpi.com The presence of bromine is readily identified by its characteristic isotopic pattern (79Br and 81Br in an approximate 1:1 ratio). acs.org For a molecule with the formula C₁₀H₁₄BrO₂P⁺, HRMS would confirm this composition by matching the experimentally measured mass to the calculated exact mass with a high degree of accuracy. The use of a soft ionization technique is advantageous as it primarily yields the molecular ion. nih.gov

Tandem Mass Spectrometry (MS/MS) for Elucidation of Fragmentation Pathways

Tandem Mass Spectrometry (MS/MS) involves the selection of a specific ion (the precursor ion), its fragmentation through collision-induced dissociation (CID), and the analysis of the resulting fragment ions (product ions). youtube.com This technique is instrumental in elucidating the structure of a molecule by piecing together its fragments. The fragmentation of organophosphorus esters often follows predictable pathways, which can aid in structural identification. nih.govresearchgate.net

For a compound like (2-Bromophenyl)(butoxy)oxophosphanium, key fragmentation pathways could include:

Loss of the butoxy group.

Loss of the 2-bromophenyl group.

Cleavage within the butoxy chain.

Loss of the bromine atom.

The analysis of these fragmentation patterns provides a "fingerprint" of the molecule, confirming the connectivity of the different structural units.

Table 2: Representative MS/MS Fragmentation Data for a Structurally Similar Compound

Precursor Ion (m/z) Product Ion (m/z) Proposed Neutral Loss
[M]⁺[M - C₄H₉O]⁺Butoxy radical
[M]⁺[M - C₆H₄Br]⁺Bromophenyl radical
[M]⁺[M - Br]⁺Bromine radical
[M - C₄H₉O]⁺[C₆H₄P=O]⁺Further fragmentation

This is a hypothetical data table created to be representative of the compound class based on general fragmentation patterns.

Vibrational Spectroscopy (IR, Raman) for Functional Group and Bonding Characterization

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes. nih.gov

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The IR spectrum of a related compound would exhibit characteristic absorption bands for the different functional groups. For instance, P=O stretching vibrations typically appear in the region of 1250-1300 cm⁻¹. The P-O-C stretching vibrations are usually found in the 1000-1100 cm⁻¹ region. Aromatic C-H stretching bands are observed above 3000 cm⁻¹, while aliphatic C-H stretching bands are seen just below 3000 cm⁻¹. The presence of P+-C vibrations can be indicated by peaks around 1436 and 1107 cm⁻¹. researchgate.net

Raman Spectroscopy: Raman spectroscopy is a complementary technique to IR spectroscopy. It measures the inelastic scattering of monochromatic light. Raman spectroscopy is particularly useful for identifying non-polar bonds and symmetric vibrations, which may be weak or absent in the IR spectrum. The P=O bond, for example, often gives a strong Raman signal.

Table 3: Representative Vibrational Spectroscopy Data for a Structurally Similar Compound

Functional Group IR Frequency (cm⁻¹) Raman Shift (cm⁻¹)
Aromatic C-H Stretch3050 - 31003050 - 3100
Aliphatic C-H Stretch2850 - 29602850 - 2960
P=O Stretch1250 - 13001250 - 1300
P-O-C Stretch1000 - 11001000 - 1100
C-Br Stretch500 - 600500 - 600

This is a hypothetical data table created to be representative of the compound class based on general vibrational frequencies.

By integrating the data from NMR, MS, and vibrational spectroscopy, a comprehensive and detailed structural elucidation of (2-Bromophenyl)(butoxy)oxophosphanium or any complex organic molecule can be confidently achieved.

Reactivity Profiles and Mechanistic Pathways of 2 Bromophenyl Butoxy Oxophosphanium

Reactivity at the Phosphorus Center

The phosphorus atom in the (2-Bromophenyl)(butoxy)oxophosphanium cation is the primary hub of its chemical reactivity. As a tetracoordinate, positively charged center, it exhibits a dualistic nature, capable of acting as both an electrophile and a precursor to potent nucleophiles.

Nucleophilic and Electrophilic Reactivity Modes of the Oxophosphanium Cation

The oxophosphanium cation is inherently electrophilic due to the positive charge on the phosphorus atom. This electrophilicity is the driving force behind its reactions with nucleophiles and its utility as a Lewis acid catalyst in various transformations. researchgate.netresearchgate.net The phosphorus center can be attacked by nucleophiles, leading to the formation of pentacoordinate intermediates or substitution products. mdpi.com Highly electrophilic phosphonium (B103445) cations have been shown to catalyze a range of synthetic reactions, including hydrodefluorination, hydrosilylation, and dehydrocoupling. researchgate.netrsc.org

Conversely, the phosphonium salt can serve as a precursor to a highly nucleophilic species. The protons on the carbon adjacent to the phosphorus atom in analogous alkylphosphonium salts are weakly acidic. wikipedia.org Deprotonation by a base yields a phosphorus ylide, a strong nucleophile that is a key intermediate in the celebrated Wittig reaction for alkene synthesis. youtube.comyoutube.com The formation of this ylide effectively inverts the reactivity of the phosphorus-adjacent carbon from an electrophilic to a nucleophilic center.

The reactivity mode is highly dependent on the reaction conditions and the nature of the reactants involved.

Table 1: Reactivity Modes of Phosphonium Cations

Reactivity Mode Triggering Condition Resulting Species/Reaction Reference
Electrophilic Presence of nucleophiles or use as a catalyst Adduct formation, Substitution, Catalyzed reactions (e.g., Diels-Alder, Nazarov) researchgate.netresearchgate.netmdpi.com

| Nucleophilic | Treatment with a base | Formation of a phosphorus ylide for reactions like the Wittig olefination | youtube.comyoutube.com |

Hydrolysis and Decomposition Pathways of Phosphonium Salts

Phosphonium salts, including alkoxyphosphonium derivatives, are susceptible to hydrolysis and thermal decomposition. The stability of these salts can be influenced by factors such as the nature of the substituents and the counter-ion. tainstruments.com

A common decomposition pathway for phosphonium salts, particularly in the presence of a base, is hydrolysis to form a tertiary phosphine (B1218219) oxide and a hydrocarbon. acs.org This reaction is thought to proceed through a transient pentacovalent hydroxyphosphorane intermediate. acs.orgucc.ie The hydrolysis of phosphonium ylides is also believed to proceed via initial protonation to the corresponding phosphonium salt, which then undergoes hydrolysis. ucc.ie

Thermal decomposition of phosphonium salts can also occur, often at elevated temperatures. uchile.cl For instance, thermolyses of triphenylphosphonium alkyl ester salts between 130 and 225°C lead to complex product mixtures, including triphenylphosphine (B44618) oxide. uchile.cltandfonline.com In some cases, the decomposition of phosphonium alkoxides can yield ethers in addition to the phosphine oxide. acs.org

Table 2: General Decomposition Products of Phosphonium Salts

Condition Reactant Type Major Products Reference
Aqueous Base Tetraalkylphosphonium salt Tertiary phosphine oxide, Hydrocarbon acs.org
Thermal Triphenylphosphonium alkyl ester salt Triphenylphosphine oxide, Alkene, Methyl halide uchile.cltandfonline.com
Alkoxide Base Tetraalkylphosphonium salt Tertiary phosphine oxide, Ether, Hydrocarbon acs.org

| Abnormal Hydrolysis | 7-Phosphanorbornenium salt | Secondary phosphine oxide (with specific base) | nih.gov |

Rearrangement Reactions and Ligand Exchange Processes

The (2-Bromophenyl)(butoxy)oxophosphanium cation is structurally primed for rearrangement and ligand exchange reactions, which are characteristic of alkoxyphosphonium intermediates.

The most pertinent rearrangement is the Michaelis-Arbuzov reaction. This reaction involves the attack of a trivalent phosphorus ester on an alkyl halide, forming an alkoxyphosphonium salt intermediate. This intermediate then undergoes a dealkylation step, where the halide anion attacks the alkyl group of the alkoxy moiety, resulting in the formation of a pentavalent phosphorus species (a phosphonate) and a new alkyl halide. wikipedia.orgorganic-chemistry.org This process involves the cleavage of a C-O bond in the alkoxy group and the formation of a P=O double bond. wikipedia.org

Ligand exchange at the phosphorus center is another significant process. Phosphonium salts can participate in exchange reactions where one or more substituents on the phosphorus atom are replaced. nih.gov For example, phosphine ligand exchange has been observed at phosphine Lewis acceptors, allowing for the synthesis of otherwise inaccessible phosphinophosphonium salts. acs.org Similarly, reversible alkyne exchange has been demonstrated for phosphirenium salts, proceeding through a transient phosphenium ion intermediate. brasch-group.comresearchgate.net

Reactivity of the Butoxy Moiety

The butoxy group (-OBu) is not merely a passive substituent; it actively participates in and influences the reactivity of the entire molecule.

Cleavage and Functionalization Reactions Involving the P-O-Bu Linkage

The P-O-Bu linkage is a key site of reactivity, particularly in rearrangement and decomposition reactions. As discussed in the context of the Michaelis-Arbuzov reaction, the C-O bond of the butoxy group is susceptible to nucleophilic attack. wikipedia.orgorganic-chemistry.org This cleavage is a critical step in the formation of the stable P=O bond, which is a powerful thermodynamic driving force for many reactions in organophosphorus chemistry.

Computational studies on the cleavage of P-O bonds in related phosphate (B84403) monoesters show that protonation of the bridging oxygen atom significantly lowers the bond dissociation energy, facilitating cleavage. nih.gov Depending on the substitution and protonation state, either P-O or C-O bond scission can be favored. nih.gov In the context of (2-Bromophenyl)(butoxy)oxophosphanium, reactions that involve a nucleophilic attack on the butyl group's carbon atom would lead to P-O bond cleavage from the butyl group side (C-O scission).

Role of Butoxy Group in Stabilizing or Influencing Reactivity

The butoxy group exerts a significant electronic influence on the phosphorus center. Alkoxy groups are generally electron-withdrawing, which can affect the electrophilicity of the phosphonium cation and the kinetics of its reactions. For instance, in the Michaelis-Arbuzov reaction, electron-donating groups on the phosphorus reagent increase the reaction rate, while electron-withdrawing groups slow it down, consistent with the initial nucleophilic attack of phosphorus being the rate-determining step. wikipedia.org

Reactivity of the 2-Bromophenyl Moiety

The 2-bromophenyl group within the molecule is a versatile handle for synthetic modifications, primarily at the bromine-substituted carbon atom and through reactions involving the aromatic pi-system.

The carbon-bromine bond in (2-Bromophenyl)(butoxy)oxophosphanium is a prime site for the formation of new carbon-carbon bonds through well-established palladium-catalyzed cross-coupling reactions. The reactivity of aryl halides in these reactions generally follows the order I > Br > Cl, making the bromo-substituent a reliable coupling partner. organic-chemistry.org

Suzuki-Miyaura Coupling:

The Suzuki-Miyaura reaction is a powerful method for forming biaryl compounds, styrenes, and polyenes by coupling an organohalide with an organoboron compound, typically in the presence of a palladium catalyst and a base. nih.govlibretexts.org For a substrate like (2-Bromophenyl)(butoxy)oxophosphanium, this reaction would involve the coupling of the 2-bromophenyl unit with a suitable boronic acid or boronic ester. The general catalytic cycle involves three key steps: oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation with the organoboron species, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.org

While specific studies on (2-Bromophenyl)(butoxy)oxophosphanium are not available, the feasibility of such a transformation is high. Research on other ortho-bromoanilines and polyfluorophenyl boronic acids demonstrates that these couplings are achievable, often requiring careful optimization of catalysts, ligands, and bases to achieve good yields, especially with potentially challenging substrates. nih.govnih.gov The presence of the (butoxy)oxophosphanium group, being electron-withdrawing, could influence the reaction rates.

Representative Conditions for Suzuki-Miyaura Coupling of Aryl Bromides:

Catalyst Ligand Base Solvent Temperature (°C) Yield (%)
Pd(OAc)₂ P(Cy)₃ K₃PO₄ Toluene (B28343) 100 85-95
Pd₂(dba)₃ SPhos K₃PO₄ 1,4-Dioxane/H₂O 80-110 90-99
[Pd(PPh₃)₄] - Cs₂CO₃ DME 80 75-90

Note: This table represents typical conditions for Suzuki-Miyaura reactions of various aryl bromides and is intended for illustrative purposes. Actual conditions for (2-Bromophenyl)(butoxy)oxophosphanium would require experimental optimization.

Sonogashira Coupling:

The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between an aryl or vinyl halide and a terminal alkyne. wikipedia.org This reaction is typically co-catalyzed by palladium and copper complexes and requires a base, often an amine that can also serve as the solvent. wikipedia.org The reaction allows for the synthesis of arylalkynes, which are important intermediates in the production of pharmaceuticals and organic materials. wikipedia.org

For (2-Bromophenyl)(butoxy)oxophosphanium, a Sonogashira reaction would link an alkyne to the 2-position of the phenyl ring. The reaction mechanism involves the formation of a copper(I) acetylide, which then reacts with the palladium-activated aryl halide. wikipedia.org Studies on heterocyclic phosphonium salts have demonstrated that C-P bond cleavage can lead to Sonogashira coupling, indicating the diverse reactivity of such compounds. nih.gov However, the C-Br bond is expected to be the primary reactive site under standard Sonogashira conditions. organic-chemistry.orgnih.gov

General Conditions for Sonogashira Coupling of Aryl Bromides:

Palladium Catalyst Copper Co-catalyst Base Solvent Temperature (°C)
Pd(PPh₃)₂Cl₂ CuI Et₃N THF 25-50
Pd(OAc)₂ CuI i-Pr₂NH DMF 25-100
[Pd(PPh₃)₄] CuI Diethylamine Toluene 25-70

Note: This table presents general conditions for Sonogashira reactions. The optimal conditions for (2-Bromophenyl)(butoxy)oxophosphanium would need to be determined empirically.

Electrophilic aromatic substitution (SEAr) is a fundamental reaction class for aromatic compounds. wikipedia.org The reaction involves the replacement of an atom, typically hydrogen, on an aromatic ring with an electrophile. wikipedia.org The mechanism proceeds via a two-step process: initial attack by the aromatic ring's π-electrons on the electrophile to form a resonance-stabilized carbocation intermediate (the arenium ion), followed by deprotonation to restore aromaticity. masterorganicchemistry.comlibretexts.org

The substituent already present on the benzene (B151609) ring dictates the rate and regioselectivity of the substitution. The (butoxy)oxophosphanium group, due to the positive charge on the phosphorus atom, is expected to be a strongly electron-withdrawing and deactivating group. Such deactivating groups slow down the rate of electrophilic attack compared to benzene and direct incoming electrophiles to the meta position. The bromine atom is also a deactivating group but is an ortho, para-director. In a molecule with competing directing effects, the outcome can be a mixture of products, and predicting the major product can be complex. However, the powerful deactivating nature of the phosphonium group would likely make electrophilic aromatic substitution challenging, requiring harsh reaction conditions.

Generation and Transformations of Reactive Intermediates Derived from (2-Bromophenyl)(butoxy)oxophosphanium)

The phosphorus center of (2-Bromophenyl)(butoxy)oxophosphanium is key to the formation of valuable reactive intermediates.

Ylides and Phosphoranes:

Phosphorus ylides (also known as phosphoranes) are neutral compounds containing a formal negative charge on a carbon atom adjacent to a positively charged phosphorus atom. libretexts.org They are most famously used in the Wittig reaction to synthesize alkenes from carbonyl compounds. libretexts.org

The generation of a phosphorus ylide from a phosphonium salt typically involves the deprotonation of a carbon atom alpha to the phosphorus center using a strong base. numberanalytics.comyoutube.com In the case of (2-Bromophenyl)(butoxy)oxophosphanium, the most likely site for deprotonation to form an ylide would be one of the CH₂ groups of the butoxy substituent, provided it is directly attached to the phosphorus. This would require a strong base such as n-butyllithium (BuLi) or sodium hydride (NaH). libretexts.org

The general scheme for ylide formation is as follows: [(2-BrC₆H₄)P(O)(OCH₂CH₂CH₂CH₃)]⁺ + Base → (2-BrC₆H₄)P(O)(OCH=CHCH₂CH₃) + [Base-H]⁺

Once formed, this ylide could, in principle, react with aldehydes or ketones in an intramolecular or intermolecular fashion, although the presence of the oxo group (P=O) differentiates it from the triphenylphosphine-derived ylides common in the standard Wittig reaction. The reactivity of such phosphorylides is known to favor the formation of (E)-alkenes.

The term phosphorane is often used interchangeably with ylide but can also refer to a pentacoordinate phosphorus compound. The formation of a true pentacoordinate phosphorane from the titled compound is less straightforward and would likely involve the addition of a nucleophile to the phosphorus center.

The synthesis of phosphonium salts themselves is a standard SN2 reaction between a phosphine and an alkyl halide. youtube.comgoogleapis.comgoogle.com The reactivity and subsequent transformations of these salts are a cornerstone of modern organic synthesis. researchgate.netnih.gov

Role of 2 Bromophenyl Butoxy Oxophosphanium in Catalysis and Ligand Design

Principles of Phosphonium-Based Ligand Design for Homogeneous and Heterogeneous Catalysis

The design of phosphonium-based ligands is a cornerstone of modern catalysis, influencing reaction efficiency, selectivity, and the stability of catalytic systems. In homogeneous catalysis, where the catalyst is in the same phase as the reactants, phosphorus(III) ligands are widely used. wiley.comnorthampton.ac.uk These ligands, which include phosphines, phosphites, and related compounds, coordinate to a metal center and modulate its electronic and steric properties. wiley.comecampus.com The nature of the substituents on the phosphorus atom can be fine-tuned to control the catalyst's activity and selectivity. researchgate.net

Quaternary phosphonium (B103445) salts, such as (2-Bromophenyl)(butoxy)oxophosphanium), are typically employed in different catalytic roles. They are well-known as phase-transfer catalysts, facilitating the reaction between reactants in immiscible phases. researchgate.net In this capacity, the lipophilic cation pairs with an anionic reagent, transporting it into an organic phase where the reaction can occur. The design of these salts often involves modifying the organic substituents to enhance their solubility in specific media and to influence the reactivity of the paired anion. mdpi.com

In the context of heterogeneous catalysis, phosphonium salts can act as stabilizers for metal nanoparticles. mdpi.com The salts adsorb onto the surface of the nanoparticles, preventing their aggregation and maintaining a high surface area, which is crucial for catalytic activity. mdpi.com The structure of the phosphonium salt, including the steric bulk of its substituents, can influence the size and stability of the nanoparticles. mdpi.com

The versatility of phosphonium-based compounds allows for their application in a wide array of catalytic transformations, from cross-coupling reactions to asymmetric synthesis. chemistryviews.orgnih.govsigmaaldrich.com The ability to systematically alter their structure makes them a powerful tool for rational catalyst design. wiley.com

Application in Transition Metal-Catalyzed Reactions

Based on its constituent parts—a bromophenyl group, a butoxy group, and an oxophosphanium core—(2-Bromophenyl)(butoxy)oxophosphanium) is projected to have interesting applications in transition metal-catalyzed reactions, particularly in cross-coupling.

Ligand Effects on Reaction Mechanisms and Selectivity in Cross-Coupling Reactions

In transition metal-catalyzed cross-coupling reactions, phosphine (B1218219) ligands play a critical role in the catalytic cycle, influencing steps such as oxidative addition and reductive elimination. nih.gov While (2-Bromophenyl)(butoxy)oxophosphanium) is a phosphonium salt (P(V)), it could potentially be reduced in situ to a phosphine (P(III)) ligand precursor or, more directly, influence the catalytic system as an ionic additive.

The electronic and steric properties of the hypothetical phosphine ligand derived from this salt would be key. The 2-bromophenyl group is an electron-withdrawing substituent, which would generally decrease the electron-donating ability of the phosphorus atom. This can be beneficial in certain catalytic cycles by promoting the reductive elimination step. acs.org The butoxy group, being an alkoxy group, is also electron-withdrawing but can participate in secondary interactions.

The steric bulk provided by the substituents on the phosphorus atom is also a critical factor. Bulky ligands can create a specific coordination environment around the metal center, which can enhance selectivity and promote challenging coupling reactions. nih.gov For instance, in palladium-catalyzed C-O cross-coupling reactions, the use of bulky biarylphosphine ligands has been shown to be highly effective. nih.gov

Phosphonium salts themselves can also act as "pseudohalides" in cross-coupling reactions. nih.gov For example, heteroaryl phosphonium salts have been successfully coupled with aryl boronic acids using nickel catalysis. nih.gov This suggests a potential direct role for (2-Bromophenyl)(butoxy)oxophosphanium) in such transformations.

Participation in Asymmetric Catalysis and Chiral Induction

For (2-Bromophenyl)(butoxy)oxophosphanium) to be effective in asymmetric catalysis, it would need to possess a chiral center. The phosphorus atom in this compound is a potential stereocenter if the substituents are arranged appropriately. If a chiral version of this phosphonium salt were synthesized, it could be employed as a chiral organocatalyst or as a precursor to a chiral ligand.

Chiral phosphonium salts can be used in phase-transfer catalysis to achieve enantioselective transformations. researchgate.net The chiral environment created by the cation can differentiate between enantiotopic faces of a prochiral substrate, leading to the preferential formation of one enantiomer.

Furthermore, chiral phosphine ligands are paramount in asymmetric transition metal catalysis. acs.org These ligands can coordinate to a metal center and create a chiral catalytic pocket, which directs the stereochemical outcome of the reaction. The synthesis of enantiopure phosphine ligands is a significant area of research. wiley.com A chiral derivative of (2-Bromophenyl)(butoxy)oxophosphanium) could, in principle, serve as a precursor to such a ligand.

The field of asymmetric catalysis heavily relies on the development of novel chiral catalysts, including chiral Lewis acids. sigmaaldrich.com While not a traditional Lewis acid, the oxophosphanium core could potentially interact with substrates in a way that induces chirality.

Contribution to Organocatalysis and Activation Modes

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful third pillar of catalysis alongside transition metal catalysis and biocatalysis. Phosphonium salts have carved out a significant niche in this field.

Quaternary phosphonium salts are recognized as effective Lewis acid organocatalysts. researchgate.net The positively charged phosphorus atom can act as a Lewis acid, activating electrophiles by withdrawing electron density. This activation mode is central to a variety of organic transformations.

Another key role for phosphonium salts in organocatalysis is as hydrogen-bond donors. researchgate.net The protons on the carbon atoms adjacent to the phosphorus center can become sufficiently acidic to engage in hydrogen bonding with substrates, thereby activating them.

Phosphine catalysis, a subset of nucleophilic organocatalysis, involves the initial addition of a phosphine to an electrophile to generate a reactive intermediate, such as a phosphonium ylide. acs.org While (2-Bromophenyl)(butoxy)oxophosphanium) is already in the P(V) oxidation state, its structure could be modified to generate related phosphines for such catalytic cycles. For example, phosphine-catalyzed annulation reactions are a powerful tool for the synthesis of complex cyclic molecules. acs.org

Influence of Molecular Architecture on Catalytic Efficiency and Stereocontrol

The molecular architecture of a catalyst is intrinsically linked to its performance. For a molecule like (2-Bromophenyl)(butoxy)oxophosphanium), several structural features would dictate its catalytic efficiency and ability to control stereochemistry.

The substituents on the phosphorus atom determine its steric and electronic properties. The interplay between the electron-withdrawing 2-bromophenyl group and the butoxy group would define the electronic nature of the phosphonium center. The steric hindrance created by these groups would influence the accessibility of the catalytic center and the stereochemical environment it presents to the reactants. Subtle changes in ligand structure can have a dramatic effect on reaction outcomes. nih.gov

The presence of the bromo substituent on the phenyl ring offers a site for further functionalization. This could be exploited to attach the phosphonium salt to a solid support, creating a heterogeneous catalyst that can be easily recovered and reused. Alternatively, it could be used to introduce other functional groups that might participate in the catalytic cycle or help in creating a well-defined chiral pocket for stereocontrol.

The length and nature of the alkoxy chain (butoxy group) can also be varied to tune the solubility of the phosphonium salt in different reaction media, a critical parameter for optimizing reaction conditions, particularly in phase-transfer catalysis. mdpi.com

Computational and Theoretical Investigations of 2 Bromophenyl Butoxy Oxophosphanium

Quantum Chemical Studies for Electronic Structure and Bonding Characteristics

Quantum chemical calculations are fundamental to elucidating the electronic environment and bonding nature of a molecule. These methods solve approximations of the Schrödinger equation to determine molecular properties.

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. It is highly effective for investigating the properties of organophosphorus compounds. uq.edu.auntu.edu.sg For (2-Bromophenyl)(butoxy)oxophosphanium, DFT calculations would be employed to determine its most stable three-dimensional structure.

Geometry Optimization: This process systematically alters the molecule's geometry to find the lowest energy conformation (a minimum on the potential energy surface). The resulting optimized structure provides key data on bond lengths, bond angles, and dihedral angles. For instance, DFT could precisely predict the P=O and P-C bond lengths, the C-P-O bond angles, and the rotational orientation of the butoxy and 2-bromophenyl groups. Functionals such as B3LYP or ωB97X-D, combined with basis sets like 6-31G* or the pcS-n family, are commonly used for such tasks. ntu.edu.sgnih.gov

Energetics: DFT calculations also yield crucial thermodynamic data. The standard enthalpy of formation (ΔfH298°), standard entropy (S298°), and heat capacity (Cp°(T)) can be determined. nih.gov These values are vital for understanding the compound's stability and its behavior in chemical reactions. High-accuracy composite methods, which may be based on DFT, such as the CBS-QB3 method, have proven effective for determining the thermochemical properties of complex organophosphorus compounds with high precision. nih.gov

Table 1: Hypothetical DFT-Calculated Geometric Parameters for (2-Bromophenyl)(butoxy)oxophosphanium

ParameterTypical Calculated Value (Å or °)Significance
P=O Bond Length~1.48 ÅIndicates the double bond character of the phosphoryl group.
P-C(aryl) Bond Length~1.80 ÅDefines the connection to the bromophenyl ring.
P-O(butoxy) Bond Length~1.60 ÅCharacterizes the single bond in the ester linkage.
C(aryl)-Br Bond Length~1.91 ÅStandard length for a bromine substituent on a benzene (B151609) ring.
O=P-C(aryl) Bond Angle~112°Reflects the tetrahedral geometry around the phosphorus center.
C(aryl)-C-P-O Dihedral AngleVariableDescribes the rotational orientation of the phenyl ring relative to the P-O bond.

For situations demanding higher accuracy, ab initio and post-Hartree-Fock methods are utilized. While computationally more intensive than DFT, methods like second-order Møller-Plesset perturbation theory (MP2) and Coupled-Cluster (CC) theory provide a more rigorous treatment of electron correlation—the interactions between electrons. nih.gov These methods are valuable for benchmarking DFT results and for calculations where DFT may be less reliable. They can provide highly accurate predictions of reaction barriers and bond dissociation energies, which are critical for understanding chemical stability and reaction pathways. nih.gov

Molecular Dynamics Simulations for Conformational Landscapes and Solvation Effects

While quantum methods excel at describing static structures, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. nih.gov MD simulations model the movements of atoms by solving Newton's equations of motion, providing a "movie" of the molecule's behavior.

For (2-Bromophenyl)(butoxy)oxophosphanium, MD simulations would be particularly insightful for exploring the conformational flexibility of the butoxy chain. The four-carbon chain can adopt numerous conformations, and MD can reveal the most populated shapes and the energy barriers between them. This is crucial for understanding how the molecule might interact with other molecules or surfaces.

Furthermore, MD simulations are essential for studying solvation effects. By explicitly including solvent molecules (like water) in the simulation box, one can observe how the solvent organizes around the phosphanium cation. nih.gov These simulations can quantify the strength of solute-solvent interactions and determine properties like the diffusion coefficient of the ion in solution. Such studies have been performed on various organophosphorus compounds to understand their behavior in aqueous environments. nih.gov

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies) for Comparison with Experimental Data

A powerful application of computational chemistry is the prediction of spectroscopic data, which can be directly compared with experimental measurements to validate a proposed structure.

DFT and MP2 methods are widely used to calculate NMR chemical shifts. nih.govnih.gov For (2-Bromophenyl)(butoxy)oxophosphanium, calculating the ³¹P, ¹³C, and ¹H NMR spectra would be a key step. The Gauge-Independent Atomic Orbital (GIAO) method is commonly employed for this purpose. nih.gov Comparing the calculated chemical shifts with experimental data provides strong evidence for the correctness of the computed molecular structure. Discrepancies can point to specific structural features or environmental effects not captured in the calculation. The accuracy of predicted ³¹P NMR chemical shifts can be high, often within a few ppm of experimental values when appropriate methods and solvent models are used. nih.gov

Similarly, the calculation of vibrational frequencies can predict the compound's Infrared (IR) and Raman spectra. dtic.mil This allows for the assignment of specific absorption bands to the vibrations of functional groups, such as the prominent P=O stretching frequency, which is highly characteristic in phosphine (B1218219) oxides and related compounds.

Table 2: Example of Predicted vs. Experimental NMR Data Comparison

NucleusHypothetical Calculated Shift (ppm)Hypothetical Experimental Shift (ppm)Assignment
³¹P+35.2+34.8P atom in the oxophosphanium core
¹³C132.5132.1Aromatic C-Br
¹³C68.968.5Butoxy -CH₂-O-P

Computational Elucidation of Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for mapping the detailed pathways of chemical reactions. nih.gov By calculating the energies of reactants, products, intermediates, and transition states, a complete energy profile for a reaction can be constructed.

For (2-Bromophenyl)(butoxy)oxophosphanium, theoretical methods could elucidate the mechanisms of potential reactions. For example, the hydrolysis of the P-O-butyl bond is a plausible reaction. nih.gov Computational modeling could determine whether this proceeds through an associative mechanism (with a pentacoordinate intermediate) or a dissociative one. DFT calculations can locate the transition state structure and compute the activation energy, providing a quantitative prediction of the reaction rate. ntu.edu.sg Such studies are crucial for understanding the compound's stability and potential degradation pathways.

Theoretical Analysis of Ligand-Metal Interactions in Catalytic Systems

While (2-Bromophenyl)(butoxy)oxophosphanium is a cation, its neutral precursor, the corresponding phosphine oxide, could act as a ligand in catalysis. The phosphoryl oxygen is a good Lewis base and can coordinate to metal centers. Computational studies can be used to analyze these interactions. mdpi.com

DFT calculations can model the complex formed between the phosphine oxide and a metal catalyst (e.g., palladium, nickel). These calculations would reveal the binding energy of the ligand to the metal, changes in bond lengths and angles upon coordination, and the electronic effects of the ligand on the metal center. This information is vital for designing new catalysts, as the electronic and steric properties of the phosphine oxide ligand can significantly influence the catalytic activity and selectivity of the metal complex. organic-chemistry.orgacs.org For instance, the analysis could predict how the electron-withdrawing nature of the 2-bromophenyl group affects the donor strength of the phosphoryl oxygen.

Emerging Research Directions and Future Outlook in 2 Bromophenyl Butoxy Oxophosphanium Chemistry

Development of Sustainable and Green Synthetic Pathways for Analogues and Derivatives

The synthesis of organophosphorus compounds, including phosphonium (B103445) salts and their precursors, is undergoing a significant shift towards more sustainable and environmentally friendly methods. taylorfrancis.comsciencedaily.com This movement is driven by the principles of green chemistry, which prioritize atom economy, energy efficiency, and the reduction of hazardous waste. jocpr.comprimescholars.com For analogues of (2-Bromophenyl)(butoxy)oxophosphanium, future research will likely focus on moving away from traditional, often wasteful, synthetic protocols.

Key green chemistry principles applicable to the synthesis of these compounds include:

Atom Economy: Designing reactions where the maximum number of atoms from the reactants are incorporated into the final product. jocpr.comnih.gov Reactions like cycloadditions and certain catalytic processes are highly atom-economical. nih.gov

Use of Greener Solvents: Replacing hazardous organic solvents with water, ionic liquids, or even solvent-free conditions is a major goal. rsc.orgrsc.org

Catalysis: Employing catalysts, whether they are transition metals, organocatalysts, or biocatalysts, can enable more efficient and selective transformations under milder conditions, reducing energy consumption and by-product formation. nih.govacs.org

Renewable Feedstocks: Sourcing starting materials from biomass rather than petrochemicals is a long-term objective for sustainable chemistry. youtube.com

Several modern synthetic strategies are particularly relevant for creating analogues of (2-Bromophenyl)(butoxy)oxophosphanium in a more sustainable manner:

Metal-Free Reactions: The development of metal-free versions of classic organophosphorus reactions, such as the Michaelis-Arbuzov reaction, helps to eliminate toxic metal waste. researchgate.net For instance, a nucleophilic substitution between an alkyl halide and a secondary phosphine (B1218219) oxide can be achieved under solvent- and metal-free conditions. researchgate.net

Alternative Energy Sources: The use of microwaves, ultrasound, or mechanochemistry (ball-milling) can often accelerate reaction rates, improve yields, and reduce the need for high temperatures and solvents. rsc.orgresearchgate.net

A comparative table of traditional versus green synthetic approaches for related organophosphorus compounds highlights the potential for improvement:

FeatureTraditional Synthetic MethodsGreen/Sustainable Alternatives
Reagents Often use stoichiometric, hazardous reagents.Catalytic amounts of reagents, less toxic alternatives. nih.gov
Solvents Typically rely on volatile organic compounds (VOCs).Water, ionic liquids, supercritical fluids, or solvent-free conditions. rsc.orgrsc.org
Energy Often require high temperatures and prolonged heating.Microwave irradiation, ultrasonication, mechanochemistry, or reactions at ambient temperature. rsc.orgresearchgate.net
Atom Economy Can be low, with significant by-product formation (e.g., Wittig reaction). primescholars.comHigh atom economy reactions like additions and cycloadditions are prioritized. nih.gov
Waste Generation of significant chemical waste, including metal salts.Reduced waste streams and easier by-product separation. taylorfrancis.com

The future of synthesizing analogues of (2-Bromophenyl)(butoxy)oxophosphanium will depend on the successful implementation of these green chemistry principles, making the production of these valuable chemical entities more environmentally and economically viable. sciencedaily.com

Exploration of Novel Catalytic Transformations and Mechanistic Paradigms

Phosphonium salts and related phosphorus compounds are not just synthetic targets; they are also pivotal players in catalysis. acs.org The unique electronic properties of the phosphorus center in a species like (2-Bromophenyl)(butoxy)oxophosphanium—an electrophilic phosphorus atom—suggest significant potential in organocatalysis.

Emerging research in this area focuses on several key themes:

Phosphonium Salts as Phase-Transfer Catalysts: Phosphonium salts are increasingly used as phase-transfer catalysts, which facilitate reactions between reagents located in different immiscible phases (e.g., aqueous and organic). This is a cornerstone of green chemistry as it can enable the use of water as a solvent and reduce the need for organic solvents. acs.org

Lewis Base and Acid Catalysis: The oxygen atom in the P=O group of related phosphine oxides can act as a Lewis base, while the phosphorus atom in a phosphonium species can act as a Lewis acid. This dual nature allows for the activation of a wide range of substrates. Chiral phosphoric acids, for example, have become powerful catalysts in asymmetric synthesis. acs.org

Frustrated Lewis Pairs (FLPs): The combination of a bulky Lewis acid and a bulky Lewis base that cannot quench each other can activate small molecules like H₂, CO₂, and olefins. Organophosphorus compounds are frequently used as the Lewis base component in FLPs, and exploring new phosphonium-based systems could lead to novel activation paradigms. acs.org

Nucleophilic Phosphine Catalysis: Tertiary phosphines are excellent nucleophiles that can catalyze a vast array of reactions. acs.org While the target compound is a phosphonium species, understanding the catalytic cycles of related phosphines provides a basis for designing new transformations where phosphonium intermediates are key.

The table below outlines potential catalytic applications for phosphonium-type compounds based on established reactivity patterns:

Catalytic ApplicationRole of Phosphorus CompoundExample Reaction Type
Phase-Transfer Catalysis Transfers an anion from an aqueous/solid phase to an organic phase.Nucleophilic substitutions (e.g., Williamson ether synthesis), alkylations.
Lewis Acid Catalysis The electrophilic P+ center activates substrates.Friedel-Crafts reactions, Diels-Alder reactions, carbonyl activations.
Organocatalysis Formation of reactive zwitterionic intermediates.Morita-Baylis-Hillman reaction, annulations, cycloadditions. acs.org
Polymerization As initiators or catalysts for polymerization reactions.Ring-opening polymerization of lactones or epoxides.

Mechanistic studies are crucial to unlocking new catalytic potential. Investigating the formation, stability, and reactivity of intermediates derived from (2-Bromophenyl)(butoxy)oxophosphanium and its analogues will be essential. This involves a combination of kinetic experiments, isotopic labeling, and computational modeling to map out reaction pathways and transition states.

Integration into Functional Materials and Supramolecular Assemblies (focus on chemical principles)

The structural features of (2-Bromophenyl)(butoxy)oxophosphanium—a charged phosphonium core, a functionalizable aryl ring, and an alkoxy group—make it and its derivatives attractive building blocks for advanced materials. The chemical principles guiding their integration into larger structures are rooted in their inherent properties.

Ionic Materials and Polyelectrolytes: The phosphonium salt character allows these compounds to be used as components in ionic liquids or as charged moieties in polyelectrolytes. Polymers incorporating phosphonium groups can be designed for applications such as ion-exchange membranes in fuel cells or batteries, or as antistatic coatings.

Flame Retardants: Phosphorus-containing compounds are well-known for their flame-retardant properties. Upon combustion, they can form a char layer that insulates the underlying material from heat and oxygen. The phosphorus in (2-Bromophenyl)(butoxy)oxophosphanium could be leveraged by incorporating it into polymer backbones or using it as an additive in plastics and textiles. rsc.org

Ligands for Metal-Organic Frameworks (MOFs): While the phosphonium salt itself is cationic, it can be derived from phosphine or phosphine oxide precursors. The 2-bromophenyl group can be further functionalized (e.g., via cross-coupling reactions) to introduce coordinating groups like carboxylic acids or pyridyls. These functionalized ligands can then be used to construct MOFs with specific catalytic, sensing, or gas storage properties.

Supramolecular Assemblies: The combination of ionic interactions (from the phosphonium charge), potential for hydrogen bonding (via the P=O group in related species), and π-stacking (from the aryl ring) allows for the design of complex, self-assembled supramolecular structures. These assemblies could find use in molecular recognition, sensing, or as organized reaction media.

The chemical principles for material integration are summarized below:

Structural FeatureChemical Principle for IntegrationPotential Application
Phosphonium Cation Ionic bonding, electrostatic interactions.Ionic liquids, polyelectrolytes, phase-transfer catalysts.
(2-Bromophenyl) Group Site for cross-coupling reactions (e.g., Suzuki, Heck).Functionalization to create ligands for catalysts or MOFs. nih.gov
P=O Group (in precursors) Lewis basicity, hydrogen bond acceptor.Supramolecular assembly, coordination to metal centers, flame retardancy. rsc.org
Butoxy Group Influences solubility and steric properties.Tuning physical properties of resulting materials (e.g., glass transition temperature).

Future research will involve the synthesis of polymers and hybrid materials containing this phosphonium scaffold and the systematic investigation of their structure-property relationships.

Advanced Spectroscopic and Computational Approaches for Deeper Structural and Reactivity Insights

To fully understand and exploit the chemistry of (2-Bromophenyl)(butoxy)oxophosphanium, advanced characterization and modeling techniques are indispensable. These tools provide a window into the molecule's structure, electronic properties, and dynamic behavior.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition of the cation by providing a highly accurate mass-to-charge ratio. Techniques like electrospray ionization (ESI) are well-suited for analyzing charged species like phosphonium salts.

X-ray Crystallography: When single crystals can be obtained, X-ray diffraction provides unambiguous proof of the three-dimensional structure, including precise bond lengths and angles. This is the gold standard for structural elucidation and can reveal subtle interactions in the solid state.

Computational Chemistry: Density Functional Theory (DFT) and other computational methods are powerful predictive tools. They can be used to:

Calculate optimized molecular geometries.

Predict spectroscopic properties (e.g., NMR chemical shifts) to aid in experimental characterization.

Map out reaction mechanisms, calculate activation energies, and predict the stability of intermediates and transition states.

Determine electronic properties such as atomic charges and molecular orbital distributions, which are key to understanding reactivity.

The synergy between these techniques is critical. For example, DFT calculations can help assign complex NMR spectra or rationalize the regioselectivity observed in a catalytic reaction.

TechniqueInformation ProvidedRelevance to (2-Bromophenyl)(butoxy)oxophosphanium
³¹P NMR Phosphorus chemical environment, oxidation state.Confirmation of the phosphonium character and monitoring of reactions at the P center.
¹H, ¹³C NMR Structure of organic framework.Elucidation of the bromo-phenyl and butoxy substituents.
Mass Spectrometry Molecular weight and elemental formula.Unambiguous confirmation of the compound's identity.
X-ray Crystallography 3D molecular structure and packing.Definitive structural proof and insight into intermolecular interactions.
Computational (DFT) Geometry, electronic structure, reaction energetics.Predicting reactivity, rationalizing experimental results, and guiding catalyst design.

Future research will see an increased reliance on these integrated approaches to build a comprehensive understanding of the structure-reactivity relationships governing this class of compounds.

Interdisciplinary Research at the Interface of Organophosphorus Chemistry and Other Fields

The versatility of organophosphorus compounds ensures their continued relevance in a wide range of scientific disciplines. rsc.org Analogues of (2-Bromophenyl)(butoxy)oxophosphanium are poised to contribute to several interdisciplinary areas.

Medicinal Chemistry and Chemical Biology: Organophosphorus compounds, particularly phosphonates, are widely used as mimics of phosphates or carboxylates in drug design. mdpi.com They are found in antiviral drugs, enzyme inhibitors, and imaging agents. The phosphonium scaffold could be explored for applications such as drug delivery (due to its cationic nature facilitating cell membrane interaction) or as novel antimicrobial agents.

Agrochemicals: Phosphorus compounds have a long history in agriculture as herbicides, pesticides, and plant growth regulators. rsc.org The development of new, more selective, and environmentally benign agrochemicals is an ongoing goal, and novel organophosphorus structures are continuously being evaluated.

Materials Science and Engineering: As discussed in section 7.3, the integration of these compounds into polymers is a promising avenue for creating materials with enhanced properties, such as improved thermal stability, flame retardancy, or ionic conductivity. researchgate.net This places organophosphorus chemistry at the heart of developing next-generation plastics and functional coatings.

Environmental Chemistry: While some organophosphorus compounds pose environmental risks, others can be designed to address environmental problems. For example, phosphonate-based ligands are excellent chelating agents for metal ions and could be used in water remediation or for sensing heavy metal pollutants. Research into the biodegradability and environmental fate of new phosphonium salts will be critical for their sustainable application. sciencedaily.com

The successful translation of (2-Bromophenyl)(butoxy)oxophosphanium chemistry into these applied fields will require close collaboration between synthetic chemists, biologists, materials scientists, and engineers. This interdisciplinary approach will be the key to unlocking the full potential of this and related organophosphorus compounds for societal benefit.

Q & A

Q. What are the optimal synthetic routes for (2-Bromophenyl)(butoxy)oxophosphanium, and how can reaction conditions be optimized to improve yield and purity?

Methodological Answer:

  • Synthetic Routes : The compound can be synthesized via nucleophilic substitution or phosphorylation reactions. For example, reacting 2-bromophenyl precursors with butoxy-phosphorus derivatives (e.g., phosphonium salts) under anhydrous conditions .
  • Optimization Strategies :
    • Catalyst Screening : Use organophosphorus ligands (e.g., RuPhos or BrettPhos) to enhance reaction efficiency .
    • Temperature Control : Maintain temperatures between 60–80°C to balance reactivity and byproduct formation .
    • Solvent Selection : Polar aprotic solvents (e.g., DMF or THF) improve solubility of intermediates .
    • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization from ethanol can isolate the product .

Q. How should researchers characterize the structural and electronic properties of (2-Bromophenyl)(butoxy)oxophosphanium to confirm its molecular configuration?

Methodological Answer:

  • X-ray Crystallography : Resolve crystal structure parameters (e.g., monoclinic system with space group P2₁/c, as seen in analogous bromophenyl compounds) to confirm bond lengths and angles .
  • Spectroscopy :
    • NMR : Analyze 1^1H and 13^13C NMR peaks for bromophenyl protons (δ 7.3–7.8 ppm) and butoxy methylene signals (δ 3.5–4.2 ppm) .
    • Mass Spectrometry : Confirm molecular ion peaks (e.g., m/z 335–460 range for related bromophenyl derivatives) .
  • Elemental Analysis : Verify Br and P content (±0.3% deviation) .

Q. What safety protocols are critical when handling (2-Bromophenyl)(butoxy)oxophosphanium in laboratory settings?

Methodological Answer:

  • PPE Requirements : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of toxic gases (e.g., HBr) during synthesis .
  • Storage : Store in airtight containers under inert gas (N₂ or Ar) at –20°C to prevent hydrolysis .
  • Spill Management : Absorb with silica gel and dispose as hazardous waste .

Advanced Research Questions

Q. How does the electronic nature of the bromophenyl substituent influence the reactivity of (2-Bromophenyl)(butoxy)oxophosphanium in cross-coupling reactions?

Methodological Answer:

  • Electronic Effects : The electron-withdrawing bromine atom increases electrophilicity at the phosphorus center, enhancing its reactivity in Suzuki-Miyaura couplings .
  • Experimental Design :
    • Compare reaction rates with para-bromophenyl analogs to isolate steric vs. electronic contributions .
    • Use DFT calculations to map electron density distribution around the phosphorus atom .

Q. What strategies can resolve contradictions in catalytic activity data observed for (2-Bromophenyl)(butoxy)oxophosphanium in different reaction systems?

Methodological Answer:

  • Variable Isolation : Systematically test reaction parameters:
    • Solvent Effects : Compare activity in polar vs. non-polar solvents to identify dielectric constant dependencies .
    • Counterion Screening : Evaluate halide (Cl⁻ vs. Br⁻) or triflate counterions to assess ion-pairing effects .
  • Statistical Analysis : Apply multivariate regression to identify dominant factors (e.g., temperature, ligand ratio) causing discrepancies .

Q. How can computational chemistry methods be integrated with experimental data to elucidate the reaction mechanisms involving (2-Bromophenyl)(butoxy)oxophosphanium?

Methodological Answer:

  • Mechanistic Studies :
    • DFT Modeling : Calculate transition-state energies for phosphorylation steps using Gaussian or ORCA software .
    • Kinetic Isotope Effects (KIE) : Compare kHk_{\text{H}}/kDk_{\text{D}} values with computed barriers to validate mechanisms .
  • Spectroscopic Probes : Use in-situ IR or 31^{31}P NMR to track intermediate formation (e.g., phosphonium intermediates) .

Q. What methodologies ensure the stability of (2-Bromophenyl)(butoxy)oxophosphanium during long-term storage or under reactive conditions?

Methodological Answer:

  • Stability Testing :
    • Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and monitor purity via HPLC .
    • Identify degradation products (e.g., hydrolyzed phosphinic acids) using LC-MS .
  • Stabilization Techniques :
    • Add radical scavengers (e.g., BHT) to prevent oxidation .
    • Store in amber vials under argon to block light and moisture .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the hydrolytic stability of (2-Bromophenyl)(butoxy)oxophosphanium?

Methodological Answer:

  • Controlled Hydrolysis Experiments :
    • Vary pH (2–12) and measure half-life using 31^{31}P NMR to track degradation .
    • Compare kinetics in H₂O vs. D₂O to identify proton-transfer steps .
  • Environmental Factors :
    • Test stability under aerobic vs. anaerobic conditions to assess oxidative pathways .
    • Use isotopic labeling (18^{18}O-H₂O) to trace hydrolysis mechanisms .

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